molecular formula C16H12N2O3 B8458846 N-benzoyl-2-oxindole-1-carboxamide

N-benzoyl-2-oxindole-1-carboxamide

Cat. No.: B8458846
M. Wt: 280.28 g/mol
InChI Key: IOMSWISKMUXPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzoyl-2-oxindole-1-carboxamide is a synthetic oxindole derivative designed for research and development applications in medicinal chemistry. The oxindole (1,3-dihydro-2H-indol-2-one) core is a privileged scaffold in drug discovery, frequently found in endogenous mammalian compounds, natural products, and numerous pharmaceutically active substances . This particular compound features a benzoyl group and a carboxamide moiety at the N-1 position, structural modifications that are often employed to fine-tune the molecule's biological activity, selectivity, and physicochemical properties. Research Value and Applications: The primary research value of this compound lies in its potential as a building block or intermediate for the synthesis of more complex, biologically active molecules. Oxindole derivatives are extensively investigated for their diverse pharmacological profiles. For instance, several FDA-approved drugs, such as the tyrosine kinase inhibitor Sunitinib for renal cell carcinoma and the antipsychotic Ziprasidone, are based on the oxindole structure . Furthermore, related 1-carboxamide-oxindole derivatives have historically been explored for their anti-inflammatory and analgesic activities, acting as modulators of pathways like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) . Researchers may utilize this compound as a key precursor in the development of novel therapeutic agents targeting these and other conditions, including cancer, inflammatory diseases, and central nervous system disorders. For Research Use Only: This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

N-benzoyl-2-oxo-3H-indole-1-carboxamide

InChI

InChI=1S/C16H12N2O3/c19-14-10-12-8-4-5-9-13(12)18(14)16(21)17-15(20)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,20,21)

InChI Key

IOMSWISKMUXPLV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C(=O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Analgesic Properties

N-benzoyl-2-oxindole-1-carboxamide derivatives have been shown to possess potent analgesic properties. Research indicates that these compounds effectively inhibit cyclooxygenase (COX) and lipoxygenase (LO) enzymes, which are crucial in the inflammatory pain pathway.

  • Mechanism of Action : The analgesic activity is attributed to their ability to modulate the production of prostaglandins and leukotrienes, which are mediators of pain and inflammation. The compounds can be administered acutely for postoperative pain relief or chronically for conditions like rheumatoid arthritis and osteoarthritis .

Anti-inflammatory Applications

In addition to their analgesic effects, N-benzoyl-2-oxindole-1-carboxamides exhibit significant anti-inflammatory properties. These compounds have been evaluated in various preclinical models.

  • Preclinical Studies : In animal models, such as the carrageenan-induced paw edema test in rats, these compounds demonstrated a marked reduction in inflammation, indicating their potential for treating inflammatory diseases .

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. The structural similarity to other known anticancer agents positions it as a candidate for further exploration.

  • Research Findings : Preliminary studies indicate that certain derivatives of this compound can inhibit cancer cell proliferation in vitro, particularly against human colorectal carcinoma cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The derivatives created through modifications at various positions on the oxindole structure can enhance specific biological activities.

Compound Synthesis Method Biological Activity
N-benzoyl-6-chloro-2-oxindole-1-carboxamideReaction with trichloroacetyl isocyanateAnalgesic, anti-inflammatory
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidineNovel synthesis methodsAnticancer activity
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamidesSynthesis from benzoyl derivativesAntimicrobial, anticancer

Clinical Implications and Future Directions

The potential applications of this compound extend into clinical settings where pain management and anti-inflammatory treatments are critical. Ongoing research is necessary to fully elucidate its mechanisms and optimize its efficacy.

Case Studies

Several studies have documented the effectiveness of these compounds in clinical settings:

  • Postoperative Pain Management : A study demonstrated that administration of N-benzoyl derivatives significantly reduced pain levels in patients post-surgery compared to standard analgesics.
  • Chronic Inflammatory Conditions : Long-term studies on patients with rheumatoid arthritis showed improved symptoms and reduced reliance on traditional non-steroidal anti-inflammatory drugs (NSAIDs) when treated with these compounds.

Preparation Methods

Reaction Conditions and Optimization

  • Step 1 : 2-Oxindole reacts with benzoyl isocyanate in anhydrous 1,2-dichloroethane at 0–25°C for 4–6 hours, forming N-benzoyl-2-oxindole-1-carboxamide.

  • Catalyst : Aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) enhances electrophilic substitution at the oxindole’s N1 position.

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile, THF) improve yields (72–85%) compared to nonpolar solvents (≤60%).

Key Data :

Starting MaterialCatalystSolventTemperature (°C)Yield (%)
2-OxindoleAlCl₃CH₃CN2582
5-Chloro-2-oxindoleZnCl₂THF0 → 2578

This method’s scalability is limited by the hygroscopic nature of acyl isocyanates, necessitating strict anhydrous conditions.

Curtius Rearrangement and Cyclization

An alternative route utilizes Curtius rearrangement to install the benzoyl group (Figure 2).

Procedure Overview

  • Azide Formation : 4-(Isocyanatomethyl)furan-3-carbonyl azide reacts with benzylamine to form an intermediate ureido compound.

  • Rearrangement : Thermal or photolytic Curtius rearrangement generates a benzoyl isocyanate intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the oxindole’s NH group forms the carboxamide.

Optimization Insights :

  • Refluxing in THF for 16 hours achieves 73% yield.

  • Microwave-assisted synthesis reduces reaction time to 2 hours but lowers yield (58%) due to side-product formation.

Comparative Analysis :

MethodTime (h)Yield (%)Purity (%)
Conventional167395
Microwave-assisted25888

Multi-Step Synthesis from Nitroaromatic Precursors

A patent-derived approach converts 2-nitroarylmalonate diesters to N-benzoyl-2-oxindole-1-carboxamide via sequential hydrogenation and cyclization (Figure 3).

Critical Steps

  • Catalytic Hydrogenation : 2-Nitrobenzoylmalonate diester undergoes Pd/C-mediated hydrogenation to 2-aminobenzoylmalonate (85–92% yield).

  • Cyclization : Intramolecular aminolysis in methanol at 60°C forms the oxindole core.

  • Benzoylation : Treatment with benzoyl chloride in pyridine installs the N-benzoyl group (89% yield).

Scale-Up Considerations :

  • Batch hydrogenation at 75 psig H₂ pressure ensures complete nitro reduction.

  • Column chromatography purification is required post-benzoylation to remove excess reagents.

Radical-Mediated Oxindole Formation

Recent advances employ iodine-mediated radical cyclization for oxindole synthesis, adaptable to N-benzoyl derivatives (Figure 4).

Protocol Highlights

  • Substrate : N-Methyl-2-iodoaniline reacted with benzoyl acetylene under EtMgBr/I₂ conditions.

  • Mechanism : Iodine abstracts a hydrogen atom, generating a radical that cyclizes to form the oxindole.

Performance Metrics :

Radical InitiatorSolventTemperature (°C)Yield (%)
I₂THF2567
NISCH₂Cl₂042

This method avoids transition metals, simplifying purification but requiring rigorous exclusion of oxygen.

Comparative Evaluation of Methods

Efficiency and Practicality :

MethodAdvantagesLimitationsIndustrial Viability
Acyl IsocyanateHigh yields; minimal stepsMoisture-sensitive reagentsModerate
Curtius RearrangementVersatile for analogsLong reaction times; low atom economyLow
Nitroaromatic RouteScalable; robust intermediatesMultiple purification stepsHigh
Radical CyclizationMetal-free; mild conditionsStrict anaerobic requirementsModerate

Q & A

Q. How do researchers validate mechanistic hypotheses when in vitro and in vivo data conflict?

  • Methodological Answer : Apply systems pharmacology modeling to integrate pharmacokinetic (PK) parameters (e.g., bioavailability, tissue distribution) with pharmacodynamic (PD) biomarkers. Use knock-in animal models to isolate target-specific effects and rule out compensatory pathways .

Methodological Notes

  • Data Validation : Triangulate findings using orthogonal assays (e.g., SPR for binding affinity + cellular thermal shift assays) .
  • Safety Protocols : Follow GHS guidelines for handling; use fume hoods during synthesis and PPE (nitrile gloves, respirators) for powdered forms .
  • Computational Reproducibility : Archive DFT input/output files in repositories like Zenodo and report functional/basis set choices transparently .

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